

An In-depth Technical Guide to the Structure and Stereochemistry of D-Threoninol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threoninol, systematically known as (2S,3S)-2-aminobutane-1,3-diol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its specific stereochemistry, with two chiral centers, makes it a valuable component for creating complex, stereochemically defined molecules. This guide provides a comprehensive overview of the structure, stereochemistry, and key chemical data of **D-Threoninol**, along with a detailed synthetic protocol and a visualization of its stereochemical context.

Chemical Structure and Stereochemistry

D-Threoninol possesses two stereocenters at the C2 and C3 positions. The "D-" designation refers to the configuration of the α -carbon (C2), which is analogous to that of D-glyceraldehyde. The stereochemistry of **D-Threoninol** is specifically (2S,3S). Its structure is characterized by a four-carbon backbone with an amino group at C2, a primary alcohol at C1, and a secondary alcohol at C3.

The presence of two chiral centers gives rise to four possible stereoisomers of 2-aminobutane-1,3-diol:

• **D-Threoninol** ((2S,3S)-2-aminobutane-1,3-diol)



- L-Threoninol ((2R,3R)-2-aminobutane-1,3-diol) (the enantiomer of **D-Threoninol**)
- D-allo-Threoninol ((2S,3R)-2-aminobutane-1,3-diol) (a diastereomer of **D-Threoninol**)
- L-allo-Threoninol ((2R,3S)-2-aminobutane-1,3-diol) (a diastereomer of **D-Threoninol** and the enantiomer of D-allo-Threoninol)

The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological properties.

Quantitative Data

A summary of the key quantitative data for **D-Threoninol** is presented in the tables below for easy reference and comparison.

Table 1: General Properties of **D-Threoninol**

Property	Value	Reference
IUPAC Name	(2S,3S)-2-aminobutane-1,3-diol	[1]
CAS Number	44520-55-0	[1]
Molecular Formula	C4H11NO2	[1]
Molecular Weight	105.14 g/mol	[1]

Table 2: Physical Properties of **D-Threoninol**

Property	Value	Reference
Appearance	White to off-white crystalline solid	
Melting Point	59-61 °C	-
Optical Rotation [α]D	+4.0 to +6.0° (c=1 in H ₂ O)	-



Table 3: Spectroscopic Data of **D-Threoninol**

Spectrum	Data	Reference
¹³ C NMR	A ¹³ C NMR spectrum is available and can be accessed through PubChem (CID 7020320)	[1]
IR, ¹ H NMR, MS	Specific, detailed spectra with peak assignments for D-Threoninol are not readily available in the public domain and would typically be generated during synthesis and characterization.	

Experimental Protocols Synthesis of D-Threoninol from D-Threonine

The most common laboratory-scale synthesis of **D-Threoninol** involves the reduction of the carboxylic acid functionality of D-threonine. A typical procedure involves the esterification of D-threonine followed by reduction of the resulting ester with a suitable reducing agent like sodium borohydride.

Step 1: Esterification of D-Threonine

- Procedure: Suspend D-threonine (1.0 eq) in anhydrous methanol. Cool the suspension to 0
 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
- The solvent is then removed under reduced pressure to yield D-threonine methyl ester hydrochloride as a white solid. This crude product is often used in the next step without



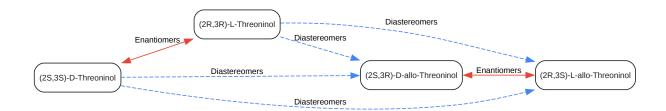
further purification.

Step 2: Reduction of D-Threonine Methyl Ester

- Procedure: Dissolve the crude D-threonine methyl ester hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.
- Cool the solution to 0 °C.
- Add sodium borohydride (NaBH₄) (4.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Workup: Carefully quench the reaction by the slow addition of water at 0 °C.
- Concentrate the mixture under reduced pressure to remove the organic solvents.
- The resulting aqueous residue can be purified by ion-exchange chromatography or by extraction into a suitable organic solvent after basification to isolate the free **D-Threoninol**.

Mandatory Visualizations Stereochemical Relationship of Threoninol Isomers

The following diagram illustrates the stereochemical relationships (enantiomers and diastereomers) between the four stereoisomers of 2-aminobutane-1,3-diol.



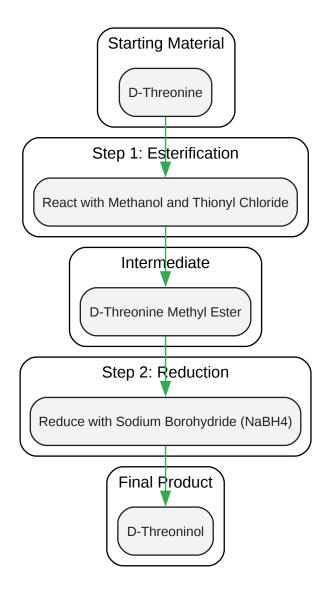
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Caption: Stereochemical relationships of the four isomers of 2-aminobutane-1,3-diol.

Experimental Workflow for the Synthesis of D-Threoninol

This diagram outlines the key steps in the synthesis of **D-Threoninol** from its precursor, D-threonine.



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Caption: Workflow for the synthesis of **D-Threoninol** from D-threonine.



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References

- 1. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 PubChem [pubchem.ncbi.nlm.nih.gov]
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